An In-Depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS: 875-60-5)
An In-Depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS: 875-60-5)
Section 1: Core Introduction and Strategic Importance
4-Amino-2-mercaptopyrimidine-5-carboxylic acid, registered under CAS number 875-60-5, is a multifunctional heterocyclic compound of significant interest to the scientific community.[1][2][3] Its pyrimidine core, a fundamental component of nucleic acids, is strategically decorated with three key functional groups: an amino group at the 4-position, a mercapto (thiol) group at the 2-position, and a carboxylic acid at the 5-position. This unique arrangement confers a versatile chemical reactivity and a rich pharmacological potential, making it a valuable building block in medicinal chemistry, drug development, and materials science.
The structural similarity to the naturally occurring nucleobase thiouracil provides a logical starting point for its investigation as a pharmaceutical agent.[1] This guide offers a comprehensive technical overview, synthesizing its physicochemical properties, synthetic routes, key chemical transformations, biological activities, and analytical methodologies for researchers, scientists, and drug development professionals.
Section 2: Physicochemical & Spectroscopic Profile
The compound's utility is fundamentally governed by its chemical and physical properties. A summary is presented below, followed by an analysis of its spectroscopic signature, which is critical for its identification and characterization.
2.1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 875-60-5 | [1][2] |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | [1] |
| Molecular Formula | C₅H₅N₃O₂S | [1][2] |
| Molecular Weight | 171.18 g/mol | [1][2] |
| Melting Point | 150–155 °C | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Density | Approximately 1.5 g/cm³ | [1] |
2.2: Spectroscopic Signature Analysis
Characterization of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid relies on standard spectroscopic techniques. The expected spectral features are dictated by its distinct functional groups.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid group. A very broad and strong O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer common to carboxylic acids.[5] This band will likely overlap the N-H stretches of the amino group and the C-H stretches of the pyrimidine ring. A strong carbonyl (C=O) stretching frequency for the dimer is anticipated near 1710 cm⁻¹.[5] The C=N and C=C stretching vibrations of the pyrimidine ring, along with N-H bending, will contribute to the fingerprint region.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the most downfield signal will be the carboxylic acid proton, which is highly deshielded and typically appears in the 10–12 ppm region as a broad singlet.[5] The protons of the primary amino group (-NH₂) and the ring N-H would also appear as exchangeable broad signals. The lone aromatic proton on the pyrimidine ring would appear as a sharp singlet.
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¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The remaining four carbons of the pyrimidine ring will have chemical shifts influenced by their respective substituents (amino, mercapto, and the vinylogous relationship to the nitrogen atoms). Data from structurally similar pyrimidines can be used for comparative assignment.[6][7]
Section 3: Synthesis and Chemical Reactivity
This compound is not just an endpoint but a versatile intermediate. Its synthesis can be achieved efficiently, and its functional groups provide multiple handles for subsequent chemical modifications.
3.1: Recommended Synthetic Protocol: One-Pot Condensation
A robust and efficient method for synthesizing substituted pyrimidines is through a one-pot, multi-component reaction.[8] The following protocol is a logical pathway for the synthesis of the title compound.
Principle: This procedure is based on the condensation reaction of an appropriate β-keto ester equivalent, thiourea, and a formylating agent, driven by a base catalyst.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the cooled sodium ethoxide solution, add ethyl 2-formyl-2-cyanoacetate (or a similar activated precursor) and thiourea. The cyano group will be hydrolyzed to the carboxylic acid in the workup step.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: After completion, cool the mixture to room temperature and carefully neutralize it with an aqueous acid (e.g., acetic acid or dilute HCl) to a pH of 7-8. This step facilitates the precipitation of the crude product and hydrolyzes the ester/nitrile to the carboxylic acid.
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Isolation and Purification: Filter the resulting solid precipitate, wash with cold water and ethanol, and then dry under vacuum. Recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) will yield the purified 4-Amino-2-mercaptopyrimidine-5-carboxylic acid.
3.2: Key Chemical Transformations & Synthetic Utility
The true value of this molecule lies in its capacity to serve as a scaffold for more complex structures. The amino, mercapto, and carboxylic acid groups can be selectively targeted for further derivatization.
-
Cyclization Reactions: It is an excellent precursor for fused heterocyclic systems. For instance, condensation with formamide derivatives at elevated temperatures can lead to the formation of pyrimidopyrimidine derivatives.[1]
-
Palladium-Catalyzed Cross-Coupling:
-
Thiol Group Chemistry: The mercapto group is highly reactive. It can be oxidized to form disulfide bridges or alkylated to produce thioethers. Its ability to coordinate with metals is also a key feature.
Caption: Synthetic utility of the core molecule.
Section 4: Applications in Research and Development
The compound's diverse biological activities make it a promising candidate for drug discovery programs.
4.1: Biological Activities
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Antimicrobial Activity: The molecule has demonstrated both antibacterial and antifungal properties. It has been shown to inhibit the growth of various strains, including notable pathogens like Staphylococcus aureus and Candida albicans.[1]
-
Anticancer Potential: Studies suggest it may possess antitumor effects. The proposed mechanisms include the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1]
-
Antioxidant Properties: The presence of the mercapto group contributes to its ability to scavenge free radicals. This antioxidant activity suggests a potential role in mitigating diseases related to oxidative stress.[1]
4.2: Hypothesized Mechanism of Action
While specific mechanistic pathways are still under investigation, its structural features allow for logical hypotheses.[1] As a pyrimidine analog, it could act as an antimetabolite, interfering with nucleic acid synthesis. The thiol group is a potent nucleophile and metal chelator, suggesting it could inhibit metalloenzymes or enzymes with critical cysteine residues in their active sites.
Caption: Hypothesized enzyme inhibition mechanism.
Section 5: Analytical Methodologies
Accurate quantification in biological matrices is essential for preclinical and clinical development. A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.
5.1: Protocol for Quantitative Analysis in Plasma
Principle: This method utilizes protein precipitation for sample cleanup, followed by chemical derivatization to enhance chromatographic retention and ionization efficiency, and finally quantification by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Chemical Derivatization (Optional but Recommended): To improve reversed-phase LC performance, derivatize the carboxylic acid.
-
Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.
-
Add a coupling agent (e.g., EDC/NHS) to activate the carboxylic acid.[9]
-
Add a derivatizing agent that introduces a hydrophobic and easily ionizable tag.[9]
-
Incubate the reaction at an elevated temperature (e.g., 60°C) for 60 minutes.[9]
-
-
Final Sample Preparation: Cool the sample, evaporate the solvent, and reconstitute in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
LC System: UHPLC system with a C18 reversed-phase column.
-
Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use MRM to monitor a specific precursor-to-product ion transition for the analyte and the internal standard, ensuring high selectivity and sensitivity.
-
Caption: Workflow for quantitative LC-MS/MS analysis.
Section 6: Safety and Handling
As a laboratory chemical with undocumented long-term toxicity, 4-Amino-2-mercaptopyrimidine-5-carboxylic acid must be handled with appropriate caution.[1]
-
Hazards: It is considered a potential skin, eye, and respiratory irritant.[1] The mercapto group can be particularly irritating upon contact.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Section 7: References
-
4-Amino-2-mercaptopyrimidine-5-carboxylic acid ethyl ester. ChemBK. [Link]
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4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202. PubChem. [Link]
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Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science. [Link]
-
4-Amino-2-mercaptopyrimidine. Georganics. [Link]
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Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PubMed Central. [Link]
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
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Amino Acids in the Development of Prodrugs. MDPI. [Link]
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Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
774-07-2 ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate. HENAN SUNLAKE ENTERPRISE CORPORATION. [Link]
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